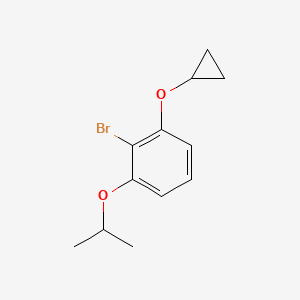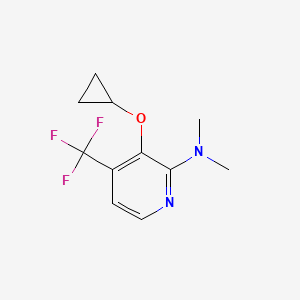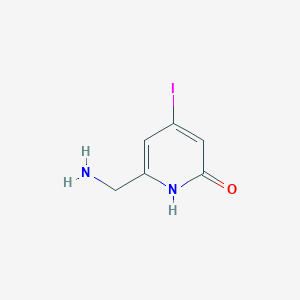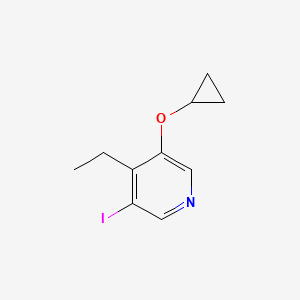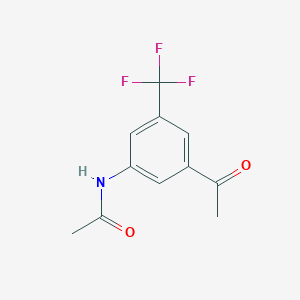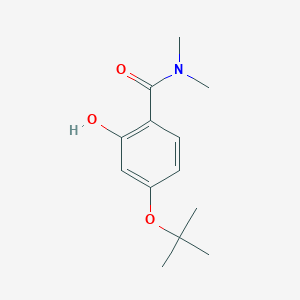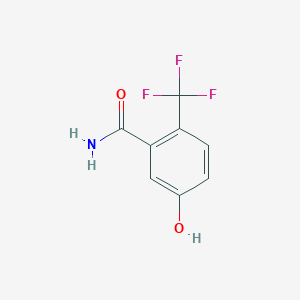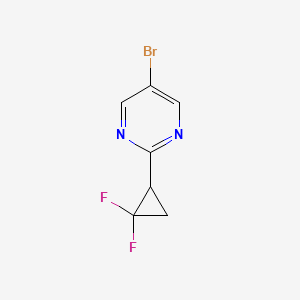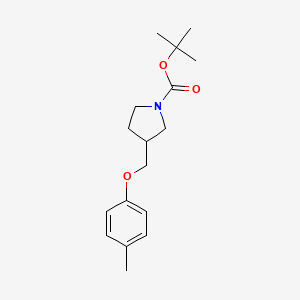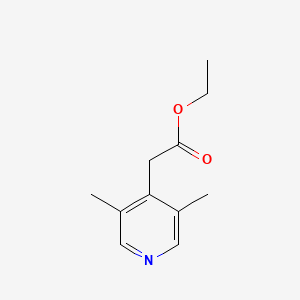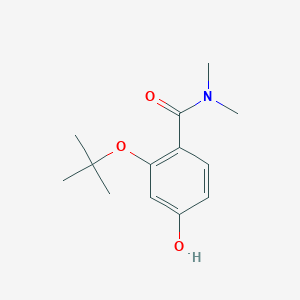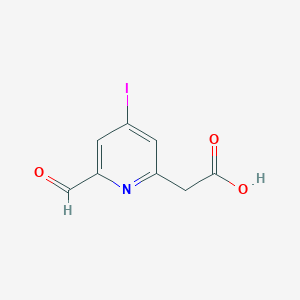
(6-Formyl-4-iodopyridin-2-YL)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Formyl-4-iodopyridin-2-YL)acetic acid is a heterocyclic organic compound that features a pyridine ring substituted with formyl and iodine groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6-Formyl-4-iodopyridin-2-YL)acetic acid typically involves multi-step organic reactions. One common method starts with the iodination of a pyridine derivative, followed by formylation and subsequent acetic acid substitution. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of environmentally friendly solvents and reagents is also considered to minimize waste and reduce environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
(6-Formyl-4-iodopyridin-2-YL)acetic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium azide (NaN3) or organometallic compounds are employed for substitution reactions.
Major Products
Oxidation: Produces (6-Carboxy-4-iodopyridin-2-YL)acetic acid.
Reduction: Produces (6-Hydroxymethyl-4-iodopyridin-2-YL)acetic acid.
Substitution: Produces various substituted pyridine derivatives depending on the reagent used.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, (6-Formyl-4-iodopyridin-2-YL)acetic acid serves as a versatile building block for constructing more complex molecules. It is used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Biology
In biological research, this compound can be used to study enzyme interactions and as a precursor for bioactive molecules. Its derivatives may exhibit antimicrobial or anticancer properties, making it valuable in drug discovery.
Medicine
Potential medicinal applications include the development of new pharmaceuticals targeting specific pathways or receptors. The compound’s unique structure allows for the design of molecules with high specificity and potency.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its reactivity and functional group compatibility.
Mécanisme D'action
The mechanism of action of (6-Formyl-4-iodopyridin-2-YL)acetic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The formyl group can form covalent bonds with nucleophilic sites, while the iodine atom can participate in halogen bonding, influencing molecular interactions and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
(5-Oxooxazolidin-4-yl)acetic acid: Used as a protective group in peptide synthesis.
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Pyridine-2-acetic acid: A simpler analog used in various organic reactions.
Uniqueness
(6-Formyl-4-iodopyridin-2-YL)acetic acid is unique due to its combination of formyl and iodine substituents on the pyridine ring. This combination provides distinct reactivity and interaction profiles, making it a valuable compound for specialized applications in synthesis and research.
Propriétés
Numéro CAS |
1393574-55-4 |
|---|---|
Formule moléculaire |
C8H6INO3 |
Poids moléculaire |
291.04 g/mol |
Nom IUPAC |
2-(6-formyl-4-iodopyridin-2-yl)acetic acid |
InChI |
InChI=1S/C8H6INO3/c9-5-1-6(3-8(12)13)10-7(2-5)4-11/h1-2,4H,3H2,(H,12,13) |
Clé InChI |
RAWNXTVDIVXYKL-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(N=C1CC(=O)O)C=O)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


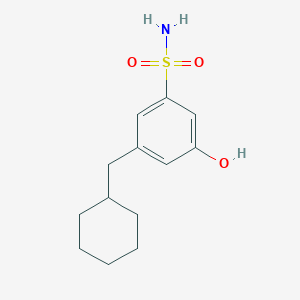
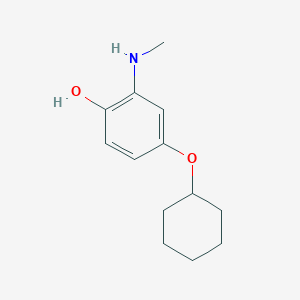
![4-Chloro-2-(methylthio)-5,7-dihydrofuro[3,4-D]pyrimidine](/img/structure/B14841950.png)
